
Prucalopride hydrochloride
Descripción general
Descripción
Prucalopride hydrochloride is a selective 5-HT4 agonist.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Prucalopride acts by stimulating 5-HT4 receptors located throughout the gastrointestinal tract. This stimulation promotes the release of acetylcholine, enhancing peristalsis and accelerating colonic transit time. Unlike older 5-HT4 agonists, prucalopride does not significantly interact with cardiac hERG potassium channels, which reduces the risk of cardiovascular side effects commonly associated with similar medications .
Chronic Idiopathic Constipation
Prucalopride is primarily used for chronic idiopathic constipation, a common gastrointestinal disorder characterized by infrequent bowel movements and difficulty in passing stools. Clinical trials have demonstrated that prucalopride significantly increases the frequency of spontaneous complete bowel movements compared to placebo:
- Efficacy : In pivotal studies, up to 86% of patients reported improvements in bowel habits after 12 weeks of treatment with prucalopride .
- Patient Satisfaction : A significant proportion of participants (67%) reported increased satisfaction with their bowel function following treatment .
Other Potential Applications
Recent studies have explored additional uses for prucalopride beyond chronic idiopathic constipation:
- Postoperative Ileus : Prucalopride has been investigated for its role in accelerating recovery from postoperative ileus, showing promise in enhancing bowel function post-surgery .
- Gastroparesis : There is emerging evidence suggesting that prucalopride may be beneficial in treating gastroparesis, a condition characterized by delayed gastric emptying .
- Opioid-Induced Constipation : Given its mechanism of action, prucalopride may also be effective in alleviating constipation caused by opioid use, although further research is required .
Observational Studies
A retrospective cohort study utilizing claims data from the IBM MarketScan database assessed the impact of prucalopride on constipation-related symptoms and complications six months post-initiation:
- Study Population : The analysis included 690 patients with chronic idiopathic constipation.
- Results :
These findings support the clinical efficacy of prucalopride in real-world settings.
Summary of Clinical Trials
Study Type | Patient Population | Duration | Key Findings |
---|---|---|---|
Phase III Trials | Adults with chronic constipation | 12 weeks | Significant increase in spontaneous complete bowel movements; improved quality of life measures |
Postoperative Studies | Surgical patients | Varies | Enhanced return of bowel function compared to placebo |
Real-world Evidence | Adults with chronic idiopathic constipation | 6 months | Reduced constipation-related symptoms and complications |
Safety Profile
Prucalopride is generally well tolerated, with common adverse effects including headache, nausea, abdominal pain, and diarrhea. These effects are typically mild and transient . Notably, prucalopride's safety profile is favorable compared to older agents due to its lack of significant interactions with cardiac channels.
Propiedades
Número CAS |
179474-80-7 |
---|---|
Fórmula molecular |
C18H27Cl2N3O3 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H26ClN3O3.ClH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H |
Clave InChI |
KKMOQGWTJRGLNN-UHFFFAOYSA-N |
SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
SMILES canónico |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
179474-80-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
R-108512; R 108512; R108512; R 093877; R-093877; R093877; R 93877; R-93877; R93877; Prucalopride hydrochloride; Prucalopride HCl; Motegrity; Resolor; Resotran; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.